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molecular formula C4H10N2O2S B130385 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-67-7

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B130385
M. Wt: 150.2 g/mol
InChI Key: VDWQZPBIEYKQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194440

Procedure details

To a refluxing solution of sulfamide (27.25 g, 283 mmol) in anhydrous pyridine (300 ml) was added dropwise 1,2-diamino-2-methylpropane (25 g, 283 mmol) over 2 hours. The resulting mixture was refluxed for further 16 hours under nitrogen before the solvent was removed under vacuum. The residue was triturated with hexane and the solid was collected by filtration and purified by flash chromatography (silica gel, dichloromethane-methanol 96:4) to give 36.1 g (85%) of the title compound as a white solid; mp 80°-83° C.; δH (360 MHz, DMSO-d6) 7.08 (1H, br t, --NH--), 6.77 (1H, s, --NH--), 3.04 (2H, d, J=6.9 Hz, --CH2 --), 1.24 (6H, s, --CMe2); m/z (EI) 151 (M+ +1).
Quantity
27.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].N[CH2:7][C:8](N)([CH3:10])[CH3:9]>N1C=CC=CC=1>[CH3:7][C:8]1([CH3:10])[CH2:9][NH:5][S:1](=[O:3])(=[O:2])[NH:4]1

Inputs

Step One
Name
Quantity
27.25 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
25 g
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for further 16 hours under nitrogen before the solvent
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, dichloromethane-methanol 96:4)

Outcomes

Product
Name
Type
product
Smiles
CC1(NS(NC1)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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